molecular formula C8H5BrN2O B13568371 1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde

1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B13568371
M. Wt: 225.04 g/mol
InChI Key: HFRXJPRDXAISOS-UHFFFAOYSA-N
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Description

1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde is a brominated heterocyclic aldehyde with the molecular formula C₈H₅BrN₂O₂ (molecular weight: 273.76 g/mol) . It is synthesized via electrophilic bromination of imidazo[1,5-a]pyridine-3-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 48% after purification . The compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing ligands targeting c-MYC G-quadruplex DNA for anticancer therapeutics . Its aldehyde group enables diverse functionalization through Suzuki coupling and Knoevenagel condensation reactions .

Properties

IUPAC Name

1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-6-3-1-2-4-11(6)7(5-12)10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRXJPRDXAISOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from 2-aminopyridine derivatives or preformed imidazo[1,5-a]pyridine cores. The key steps involve:

  • Formation of the imidazo[1,5-a]pyridine ring system via condensation and cyclization.
  • Introduction of the bromine atom at the 1-position (or 6-position depending on nomenclature).
  • Formylation at the 3-position to yield the carbaldehyde functionality.

Microwave-Assisted Condensation with Bromomalonaldehyde

A prominent method involves the condensation of 6-bromo-2-aminopyridine with 2-bromomalonaldehyde under microwave irradiation in ethanol-water solvent mixture. This method is rapid, efficient, and environmentally friendly (green chemistry):

  • Reaction conditions: Microwave irradiation at 110 °C for 10 minutes under inert argon atmosphere.
  • Solvent: Ethanol-water (1:1 v/v).
  • Workup: Neutralization with triethylamine, extraction with dichloromethane, and purification by column chromatography.
  • Yield: Approximately 80% of the desired 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (a close structural analog to the 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde core).

This method confirms the mechanism involving initial nucleophilic attack of the amino group on bromomalonaldehyde, followed by intramolecular cyclization and elimination of bromide ion.

Vilsmeier–Haack Formylation of Brominated Imidazopyridine

For the introduction of the aldehyde group at the 3-position, the Vilsmeier–Haack reaction is widely used:

  • Starting from commercially available 7-bromoimidazo[1,5-a]pyridine , treatment with phosphorus oxychloride and dimethylformamide leads to selective formylation at the 3-position.
  • The reaction is typically performed under controlled temperature conditions to avoid overreaction.
  • This method allows subsequent transformations such as oxidation to carboxylic acid or amide coupling for further functionalization.

Multi-Step Synthesis from 7-Bromoimidazo[1,5-a]pyridine

A detailed four-step synthetic route has been reported:

Step Reagents & Conditions Product Yield (%) Notes
1 Vilsmeier–Haack reaction (POCl3/DMF) 7-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde High Selective aldehyde formation
2 Silver nitrate-mediated oxidation 7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid Moderate Oxidation of aldehyde to acid
3 Amide coupling with amines Amide derivatives Good Standard peptide coupling chemistry
4 Suzuki coupling with boronic acids Diversely substituted final compounds Variable Allows structural diversification

This route provides a versatile platform for synthesizing derivatives with potential biological activity.

Solvent-Free Microwave-Assisted Synthesis

For imidazo[1,2-a]pyridine-3-carbaldehydes (structurally related), solvent-free microwave-assisted methods have been developed using 2-aminopyridine and α-bromo-β-ketoesters :

  • Reaction under neat conditions at 55–60 °C for 10 minutes.
  • High yields (85–95%) reported.
  • Mechanism involves initial formation of an intermediate, dehydration, and intramolecular cyclization.
  • This approach highlights rapid, clean, and efficient synthesis without solvents, aligning with green chemistry principles.

Although this method focuses on imidazo[1,2-a]pyridines, it provides mechanistic insights applicable to imidazo[1,5-a]pyridine analogs.

Mechanistic Insights

The formation of 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde involves:

  • Nucleophilic attack of the amino group on an aldehyde or equivalent electrophile (e.g., bromomalonaldehyde).
  • Cyclization to form the fused imidazo ring.
  • Elimination of bromide ion in cases involving bromomalonaldehyde.
  • Electrophilic formylation via Vilsmeier–Haack reaction at the 3-position.

Microwave irradiation accelerates these steps by providing rapid and uniform heating, improving yields and reducing reaction times.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages References
Microwave-assisted condensation 6-Bromo-2-aminopyridine + 2-bromomalonaldehyde Ethanol-water, 110 °C, 10 min, microwave, inert atmosphere ~80 Rapid, green, high yield
Vilsmeier–Haack formylation 7-Bromoimidazo[1,5-a]pyridine POCl3/DMF, controlled temperature High Selective aldehyde introduction
Multi-step oxidation and coupling Brominated imidazopyridine aldehyde Silver nitrate oxidation, amide coupling, Suzuki coupling Moderate to high Versatile for derivative synthesis
Solvent-free microwave synthesis 2-Aminopyridine + α-bromo-β-ketoesters Neat, 55–60 °C, 10 min, microwave 85–95 Solvent-free, rapid, clean

Chemical Reactions Analysis

1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom can enhance the compound’s binding affinity to its target, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (imidazo/pyrazolo-pyridine cores, halogen substituents, or aldehyde functionalities) but differ in substituent positions, electronic properties, and applications:

Key Observations:
  • Halogen Position : Bromine at position 1 (target compound) vs. 5 (5-bromo derivative) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .
  • Core Heterocycle : Imidazo[1,5-a]pyridine vs. pyrazolo[1,5-a]pyridine modifies π-conjugation and hydrogen-bonding capacity, influencing biological target affinity .
  • Functional Groups : Aldehyde position (C1 vs. C3) dictates regioselectivity in subsequent derivatization .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Name ¹H NMR (δ, ppm) MS (m/z) Notable Spectral Features
1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde Not explicitly reported [M+H]⁺ = 274.96 Characteristic aldehyde proton (~10 ppm)
3-(4-Trifluoromethylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde δ 10.16 (s, 1H, CHO), 8.42–7.29 (m, aromatic) [M+H]⁺ = 291.07 Distinct CF₃-coupled aromatic splitting
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Not reported N/A Ferrocenyl pyrimidine charge-transfer bands at λₘₐₓ >480 nm
Key Observations:
  • The trifluoromethyl derivative exhibits downfield-shifted aldehyde protons (δ 10.16) due to electron-withdrawing effects .
  • Brominated analogues lack detailed NMR data in evidence but are distinguishable via HRMS .

Biological Activity

1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a fused imidazole and pyridine ring with a bromine atom and an aldehyde group, allows it to interact with various biological targets, making it a valuable scaffold for drug development.

The compound can be synthesized through several methods, including the cyclization of 2-aminopyridine derivatives. Its chemical structure is essential for its biological activity, as the bromine atom at the 1-position and the aldehyde group at the 3-position contribute to its reactivity and interaction with biological molecules .

The biological activity of 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom facilitates nucleophilic substitutions, while the aldehyde group can undergo oxidation or reduction reactions, allowing for diverse interactions within biological systems. For instance, it may inhibit enzyme activities or bind to receptor sites, thereby modulating various cellular processes .

Anticancer Activity

Research has indicated that compounds related to imidazo[1,5-a]pyridine exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. A notable study reported that certain imidazo[1,5-a]pyridine derivatives demonstrated nanomolar inhibition against GSK-3β, a critical enzyme in cancer progression .

Table 1 summarizes the cytotoxic effects observed in various studies:

CompoundCell LineIC50 (µM)Reference
IMID 1HeLa<150
IMID 2A-431<100
IMID 3Jurkat<200

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Imidazo[1,5-a]pyridine derivatives have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.03 to 5.0 µM against Mycobacterium tuberculosis .

Case Studies

One significant case study involved the design and synthesis of novel imidazo[1,5-a]pyridine derivatives aimed at enhancing central nervous system (CNS) permeability while maintaining potent GSK-3β inhibition. The study utilized structure-based design principles and molecular dynamics simulations to optimize pharmacokinetic properties .

Another study highlighted the synthesis of thiazole-integrated imidazo derivatives that exhibited promising anticancer activity against various cell lines. The results indicated that specific structural modifications significantly enhanced their cytotoxic effects .

Q & A

Q. What are the common synthetic routes for preparing 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via bromination of imidazo[1,5-a]pyridine-3-carbaldehyde using N-bromosuccinimide (NBS) in dry dimethylformamide (DMF) under inert conditions. After stirring at room temperature for 3–4 hours, the reaction is quenched with ice-cold water, and the product is purified via silica gel column chromatography (eluent: ethyl acetate/cyclohexane, 1:1) to achieve ~48% yield . Alternative routes include the Vilsmeier-Haack reaction for precursor synthesis .

Q. How can researchers optimize the purification of 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde?

  • Methodological Answer : Column chromatography with a 1:1 ethyl acetate/cyclohexane mixture is effective for isolating the product. For improved resolution, gradient elution (e.g., increasing polarity stepwise) can resolve co-eluting impurities. Analytical TLC (Rf ~0.4 in 1:1 EA/cyclohexane) aids in monitoring purification progress .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^{13}C NMR to confirm bromine incorporation (e.g., downfield shifts for aldehyde protons at ~10 ppm).
  • HPLC : Purity assessment (e.g., 99.43% purity achieved via reverse-phase C18 columns) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 241.05 g/mol; observed: 241.04 g/mol) .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step?

  • Methodological Answer : Yield limitations (~48%) arise from competing side reactions (e.g., over-bromination or decomposition). Strategies include:
  • Temperature control : Maintain reaction at 0–5°C to suppress side reactions.
  • Stoichiometry : Use 1.1–1.2 equivalents of NBS to avoid excess reagent.
  • Solvent choice : Anhydrous DMF minimizes hydrolysis of the aldehyde group .

Q. What are the key considerations for using this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group for coupling with boronic acids. Optimize conditions by:
  • Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) in dioxane/water (10:1 v/v).
  • Base : Cs2_2CO3_3 (2.5 eq) enhances transmetallation efficiency.
  • Reaction time : Reflux for 4 hours under inert atmosphere to achieve ~35% yield of coupled products (e.g., methyl 3-(3-formylimidazo[1,5-a]pyridin-1-yl)benzoate) .

Q. How can researchers mitigate hazards associated with handling this compound?

  • Methodological Answer : Safety protocols include:
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (GHS H315/H319 warnings).
  • Ventilation : Use fume hoods to avoid inhalation (GHS H335).
  • Waste disposal : Neutralize reaction quench solutions (e.g., ammonium chloride) before disposal .

Data Analysis & Mechanistic Questions

Q. How to reconcile discrepancies in reported yields for similar imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : Variability arises from differences in:
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) may sterically hinder bromination.
  • Reaction scale : Milligram-scale reactions often report lower yields due to handling losses.
  • Purification methods : Automated flash chromatography vs. manual column techniques impact recovery .

Q. What mechanistic insights explain the electrophilic bromination pathway?

  • Methodological Answer : NBS generates bromine radicals in DMF, which undergo electrophilic substitution at the electron-rich C1 position of the imidazo[1,5-a]pyridine ring. The aldehyde group at C3 directs bromination via resonance stabilization of the intermediate carbocation .

Application-Oriented Questions

Q. How can this compound be utilized in designing G-quadruplex DNA stabilizers?

  • Methodological Answer : The aldehyde group enables Knoevenagel condensation with active methylene compounds (e.g., ethyl 4-amino-1-(4-fluorobenzyl)-6-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) to generate azaindolin-2-one derivatives. These derivatives stabilize c-MYC promoter G-quadruplex structures, as validated via FRET melting assays .

Q. What decomposition pathways should researchers monitor during storage?

  • Methodological Answer :
    Dehydration of the aldehyde group can form imine byproducts. Mitigate degradation by:
  • Storage : –20°C under inert atmosphere (argon) in sealed containers.
  • Stabilizers : Add molecular sieves to absorb moisture .

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